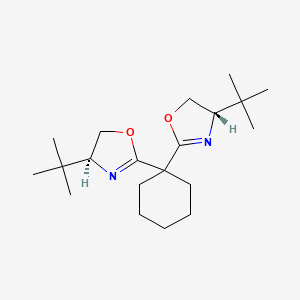

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Description

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2/c1-18(2,3)14-12-23-16(21-14)20(10-8-7-9-11-20)17-22-15(13-24-17)19(4,5)6/h14-15H,7-13H2,1-6H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMZKCPMCVOKEV-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2(CCCCC2)C3=N[C@H](CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of Oxazole Rings: The oxazole rings are introduced via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Substitution with tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazoles with different oxidation states.

Reduction: Reduction reactions can target the oxazole rings or the cyclohexane core, potentially leading to the formation of dihydrooxazole derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized oxazole derivatives.

Reduction Products: Dihydrooxazole derivatives.

Substitution Products: Compounds with various functional groups replacing the tert-butyl groups.

Scientific Research Applications

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis to induce enantioselectivity in reactions such as hydrogenation and epoxidation.

Medicine: Investigated for its potential use in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) primarily involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are those of asymmetric synthesis reactions.

Comparison with Similar Compounds

Structural Variations in Backbone Linkers

Cyclopropane-1,1-diyl Analogs

- Example : (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 1003886-01-8)

- Key Differences :

- Linker : Cyclopropane-1,1-diyl introduces significant ring strain and conformational rigidity compared to the cyclohexane backbone.

Propane-2,2-diyl Analogs

- Example : (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS: 131833-93-7)

- Key Differences :

- Linker: Propane-2,2-diyl provides a flexible, non-cyclic backbone, reducing rigidity but enabling wider bite angles for metal coordination.

- Synthesis: Prepared via Grignard or organolithium reagents, with yields >90% in optimized conditions . Applications: Widely used in copper-catalyzed asymmetric reactions, commercially available at $780/1g .

Ethane-1,1-diyl Analogs

- Example : (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Key Differences :

- Linker: Ethane-1,1-diyl lacks cyclic structure, offering maximal flexibility but minimal steric guidance.

Substituent Modifications

Benzyl vs. tert-Butyl Substituents

- Benzyl-Substituted Analogs :

- Phenyl-Substituted Analogs :

Physicochemical and Commercial Comparison

Biological Activity

The compound (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) , identified by its CAS number 1003886-07-4, is a synthetic oxazoline derivative known for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C26H30N2O2

- Molecular Weight : 402.53 g/mol

- Structure : The compound features a cyclohexane core with two oxazoline rings substituted with tert-butyl groups.

Biological Activity Overview

Research indicates that compounds containing oxazoline moieties exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole).

Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the potential of new compounds as therapeutic agents. The cytotoxic effects of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) have been assessed in various cancer cell lines:

These values indicate moderate to high cytotoxicity against the tested cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

The compound demonstrated significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

The mechanisms underlying the biological activity of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) are still under investigation. Preliminary studies suggest that its cytotoxic effects may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups treated with saline:

- Tumor Size Reduction : 45% decrease after 21 days of treatment.

- Survival Rate : Increased survival rate in treated mice compared to controls.

These findings highlight the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.